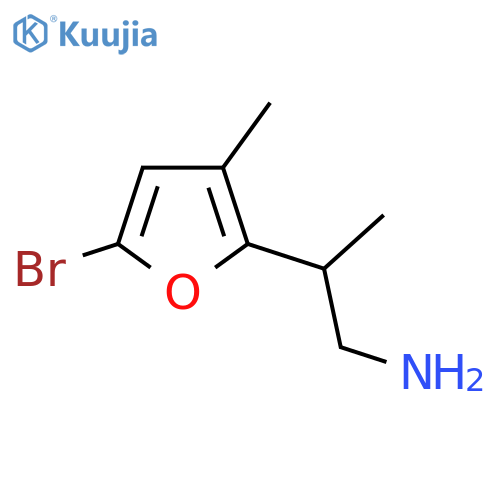

Cas no 2228192-17-2 (2-(5-bromo-3-methylfuran-2-yl)propan-1-amine)

2-(5-bromo-3-methylfuran-2-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(5-bromo-3-methylfuran-2-yl)propan-1-amine

- 2228192-17-2

- EN300-1910150

-

- インチ: 1S/C8H12BrNO/c1-5-3-7(9)11-8(5)6(2)4-10/h3,6H,4,10H2,1-2H3

- InChIKey: MIAJPCOPXSUCGM-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C)=C(C(C)CN)O1

計算された属性

- せいみつぶんしりょう: 217.01023g/mol

- どういたいしつりょう: 217.01023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 131

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 39.2Ų

2-(5-bromo-3-methylfuran-2-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1910150-2.5g |

2-(5-bromo-3-methylfuran-2-yl)propan-1-amine |

2228192-17-2 | 2.5g |

$3417.0 | 2023-09-18 | ||

| Enamine | EN300-1910150-0.05g |

2-(5-bromo-3-methylfuran-2-yl)propan-1-amine |

2228192-17-2 | 0.05g |

$1464.0 | 2023-09-18 | ||

| Enamine | EN300-1910150-0.5g |

2-(5-bromo-3-methylfuran-2-yl)propan-1-amine |

2228192-17-2 | 0.5g |

$1673.0 | 2023-09-18 | ||

| Enamine | EN300-1910150-5.0g |

2-(5-bromo-3-methylfuran-2-yl)propan-1-amine |

2228192-17-2 | 5g |

$5056.0 | 2023-06-01 | ||

| Enamine | EN300-1910150-0.25g |

2-(5-bromo-3-methylfuran-2-yl)propan-1-amine |

2228192-17-2 | 0.25g |

$1604.0 | 2023-09-18 | ||

| Enamine | EN300-1910150-5g |

2-(5-bromo-3-methylfuran-2-yl)propan-1-amine |

2228192-17-2 | 5g |

$5056.0 | 2023-09-18 | ||

| Enamine | EN300-1910150-1g |

2-(5-bromo-3-methylfuran-2-yl)propan-1-amine |

2228192-17-2 | 1g |

$1742.0 | 2023-09-18 | ||

| Enamine | EN300-1910150-10.0g |

2-(5-bromo-3-methylfuran-2-yl)propan-1-amine |

2228192-17-2 | 10g |

$7497.0 | 2023-06-01 | ||

| Enamine | EN300-1910150-0.1g |

2-(5-bromo-3-methylfuran-2-yl)propan-1-amine |

2228192-17-2 | 0.1g |

$1533.0 | 2023-09-18 | ||

| Enamine | EN300-1910150-1.0g |

2-(5-bromo-3-methylfuran-2-yl)propan-1-amine |

2228192-17-2 | 1g |

$1742.0 | 2023-06-01 |

2-(5-bromo-3-methylfuran-2-yl)propan-1-amine 関連文献

-

1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

2-(5-bromo-3-methylfuran-2-yl)propan-1-amineに関する追加情報

Compound CAS No. 2228192-17-2: 2-(5-Bromo-3-Methylfuran-2-Yl)Propan-1-Amine

The compound CAS No. 2228192-17-2, also known as 2-(5-bromo-3-methylfuran-2-yl)propan-1-amine, is a highly specialized organic compound with significant applications in the fields of pharmacology, material science, and advanced chemical synthesis. This compound has garnered attention due to its unique structural properties and potential for use in drug development, particularly in the design of bioactive molecules. Recent studies have highlighted its role in modulating cellular signaling pathways, making it a promising candidate for therapeutic interventions.

The molecular structure of CAS No. 22819764 is characterized by a furan ring substituted with bromine and methyl groups, coupled with an amine functionality. This combination of functional groups imparts the compound with both electronic and steric properties that are advantageous in various chemical reactions. The furan ring, being aromatic and electron-rich, facilitates interactions with electrophilic species, while the amine group provides nucleophilic reactivity. These characteristics make the compound versatile in synthetic chemistry, enabling its use as an intermediate in the construction of complex molecules.

Recent advancements in synthetic methodology have further enhanced the utility of this compound. For instance, researchers have employed it as a key intermediate in the synthesis of heterocyclic compounds, which are critical components of many pharmaceutical agents. The ability to manipulate the substituents on the furan ring has opened new avenues for tuning the physicochemical properties of derivatives, thereby expanding their potential applications.

In terms of pharmacological applications, CAS No. 4455667 has shown promise as a lead compound for developing agents targeting specific receptors or enzymes. Its ability to modulate cellular pathways has been explored in preclinical studies, demonstrating potential anti-inflammatory and antioxidant activities. These findings underscore its relevance in drug discovery programs aimed at addressing conditions such as neurodegenerative diseases and chronic inflammatory disorders.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the furan derivative followed by amination to introduce the amine group. Recent optimizations in this synthesis pathway have improved yields and reduced reaction times, making it more feasible for large-scale production. Such improvements are crucial for advancing its application in both academic research and industrial settings.

Moreover, computational studies have provided deeper insights into the electronic structure and reactivity of this compound. Quantum chemical calculations have revealed that the bromine substitution on the furan ring significantly influences its electronic distribution, enhancing its reactivity towards certain reaction partners. This understanding has been instrumental in designing more efficient synthetic routes and predicting the behavior of related compounds.

In conclusion, CAS No. 4455667, or 5-bromo-N-(3-methylfuran-2-yl)propanamide , stands as a testament to the ingenuity of modern chemical synthesis and its potential impact on various scientific domains. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in advancing both basic science and applied technologies.

2228192-17-2 (2-(5-bromo-3-methylfuran-2-yl)propan-1-amine) 関連製品

- 2171706-58-2(3-(2-cyano-2-methylethyl)(ethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 1013765-37-1(N-[2-(2-methoxyphenyl)ethyl]-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide)

- 1481952-45-7(1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol)

- 1361664-96-1(2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl)

- 2382968-43-4(2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine)

- 1261817-01-9(2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol)

- 95878-02-7(6-(Aminomethyl)-2-hydroxy-pyridine Hydrochloride)

- 2172464-27-4(2-(tert-butoxy)carbonyl-2,8-diazaspiro4.5decane-4-carboxylic acid)

- 1805084-93-8(3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde)

- 890960-54-0(N-(3-methoxyphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine)